N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide
Description
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide is a synthetic compound featuring a thiazole core substituted with a 3-methylbenzyl group at position 5 and linked via a carboxamide bridge to a 1-oxo-isochromene moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where such scaffolds are prevalent.
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-13-5-4-6-14(9-13)10-16-12-22-21(27-16)23-19(24)18-11-15-7-2-3-8-17(15)20(25)26-18/h2-9,11-12H,10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYVQPPUNDPKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Isochromene Moiety: The isochromene ring can be synthesized through a cyclization reaction involving ortho-hydroxybenzaldehyde and an appropriate acylating agent.
Coupling of the Thiazole and Isochromene Units: The final step involves coupling the thiazole and isochromene units through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical properties of the target compound and related derivatives:
Key Observations :
- Thiazole vs.
- Substituent Effects : The 3-methylphenyl group in the target compound may enhance lipophilicity compared to nitrobenzyl () or sulfamoyl () groups, influencing membrane permeability .
- Carboxamide Linkers : The isochromene-carboxamide bridge in the target compound differs from chromene () or isoxazole () linkages, which could modulate conformational flexibility and hydrogen-bonding capacity.
Antiviral Activity
- The hydroxybenzamido group may contribute to hydrogen bonding with the protease active site, while the thiazole core provides rigidity .
- Comparison : The target compound lacks polar substituents like hydroxybenzamido, which may reduce antiviral potency compared to compounds.
Mitochondrial Modulation
- The isoxazole-carboxamide scaffold likely interacts with mitochondrial transporters or channels .
- Comparison : The target compound’s isochromene moiety, with extended aromaticity, might enhance binding to hydrophobic pockets in mitochondrial proteins compared to isoxazole derivatives.
Physicochemical and Spectroscopic Data
- Melting Points : Compounds in (e.g., 7c–7f) exhibit melting points of 134–178°C, suggesting that the target compound (if crystalline) may fall within this range due to similar carboxamide and thiazole motifs .
- Spectroscopy : IR and NMR data for compounds highlight characteristic peaks for thiazole (C=N stretch ~1600 cm⁻¹) and carboxamide (N–H bend ~1550 cm⁻¹), which would be expected in the target compound .
Biological Activity
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurogenic disorders. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C22H20N2O3S
- Molecular Weight : 392.47 g/mol
- CAS Number : 720671-53-4
The compound features a thiazole ring, an isochromene moiety, and an amide functional group, which contribute to its biological properties.
Research indicates that this compound acts as a P2X3 receptor antagonist . The P2X3 receptor is a ligand-gated ion channel activated by ATP, playing a crucial role in nociception and pain pathways. By inhibiting this receptor, the compound may alleviate pain associated with neurogenic disorders.
Key Findings:
- Inhibition of P2X3 Receptors : The compound has been shown to block P2X3 homomers and P2X2/3 heterotrimeric channels, which are implicated in pain signaling pathways .
- Potential for Treating Neurogenic Disorders : Its ability to modulate pain pathways suggests therapeutic applications in conditions like neuropathic pain and other neurogenic disorders .
Antioxidant Activity
A study focused on related isochromene derivatives demonstrated significant antioxidant properties. Compounds similar to this compound exhibited antioxidant activity measured through various assays (e.g., DPPH assay) . This suggests that the compound may also possess protective effects against oxidative stress.
Antiplatelet Activity
In vitro studies have shown that analogues of isochromene derivatives can inhibit platelet aggregation induced by arachidonic acid. Some compounds exhibited up to 16-fold greater activity than ascorbic acid in antioxidant assays . This indicates potential cardiovascular benefits.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds within the same chemical class:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
